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Compound Name: Luvadaxistat

Cat. No.: B608702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Luvadaxistat (TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase

(DAAO). The primary mechanism of action of Luvadaxistat involves increasing the levels of D-

serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] NMDA

receptor hypofunction has been implicated in the pathophysiology of cognitive deficits observed

in disorders such as schizophrenia.[1][2] By inhibiting DAAO, Luvadaxistat elevates D-serine

concentrations in the brain, plasma, and cerebrospinal fluid, thereby enhancing NMDA receptor

signaling and potentially ameliorating cognitive impairments.[1][2][3] Preclinical studies in

rodent models have demonstrated the efficacy of Luvadaxistat in improving cognitive and

social deficits, suggesting its therapeutic potential for cognitive impairment associated with

schizophrenia (CIAS).[1][2][3]

These application notes provide a summary of the key findings and detailed protocols for the

administration and evaluation of Luvadaxistat in rodent models of cognitive deficits.

Mechanism of Action: DAAO Inhibition and NMDA
Receptor Modulation
Luvadaxistat's therapeutic effect is predicated on its ability to modulate the glutamatergic

system, specifically by enhancing NMDA receptor function through the elevation of D-serine
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Luvadaxistat's mechanism of action on the NMDA receptor.

Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies involving

Luvadaxistat administration in rodent models.

Table 1: Luvadaxistat Pharmacodynamics in Rodents
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Species
Dose
(mg/kg,
p.o.)

Time
Point

Tissue Analyte

%
Change
from
Vehicle

Referenc
e

Rat 1 6 h Cerebellum D-Serine
Significant

Increase
[1]

Rat 3 6 h Cerebellum D-Serine
Significant

Increase
[1]

Rat 10 6 h Cerebellum D-Serine
Maximal

Effect
[1]

Rat 10 10 h Cerebellum D-Serine
Sustained

Increase
[1]

Rat 1, 3, 10 6 h Plasma D-Serine

Dose-

dependent

Increase

[1]

Rat 1, 3, 10 6 h CSF D-Serine

Dose-

dependent

Increase

[1]

Mouse
0.3, 1, 3,

10
2 h Cerebellum

DAAO

Occupancy

ED50 ~0.8-

0.93 mg/kg
[4]

Table 2: Efficacy of Luvadaxistat in Rodent Cognitive and Behavioral Models
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Model Species
Deficit
Induction

Dosing
Regimen

Effective
Dose
Range
(mg/kg,
p.o.)

Outcome
Referenc
e

Novel

Object

Recognitio

n (NOR)

Mouse

Time-

induced

memory

deficit

Acute 0.1 - 1
Improved

memory
[1]

Novel

Object

Recognitio

n (NOR)

Mouse

Time-

induced

memory

deficit

Chronic

(14 days)

0.003 - 0.1

(Inverted

U-shape)

Improved

memory,

leftward

shift in

dose-

response

[1][3]

Attentional

Set-

Shifting

Task

(ASST)

Rat

Sub-

chronic

PCP

Acute
Not

specified

Enhanced

cognition
[3]

Attentional

Set-

Shifting

Task

(ASST)

Rat

Sub-

chronic

PCP

Chronic

(14 days)

Not

specified

Enhanced

cognition,

more

potent than

acute

[1][3]

Social

Interaction

Mouse

(BALB/c)

Strain-

inherent

deficit

Acute
Not

specified

Increased

sociability
[5]

Social

Interaction

Mouse

(BALB/c)

Strain-

inherent

deficit

Chronic

(14 days)

Not

specified

Increased

sociability,

more

potent than

acute

[5]
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Social

Interaction

Mouse

(C57BL/6)

Poly(I:C)-

induced

deficit

Acute
Not

specified

Normalized

social

impairment

[1][3]

Delay

Eyeblink

Conditionin

g (dEBC)

Not

specified

Scopolami

ne-induced

deficit

Chronic

(10 days)
0.1, 1

Reversed

acquisition

deficit

[1]

Long-Term

Potentiatio

n (LTP)

Mouse None
Chronic

(14 days)
0.001 - 10

Enhanced

NMDAR-

dependent

LTP

[1][3]

Experimental Protocols
Detailed methodologies for key experiments cited are provided below.

Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.

Workflow:

Workflow for the Novel Object Recognition task.

Protocol:

Habituation:

Individually house mice and handle them for 5 minutes daily for 3 days prior to testing.

On the day before the test, allow each mouse to freely explore the empty testing arena

(e.g., a 40x40x40 cm open field) for 10 minutes.

Luvadaxistat Administration:

Acute Dosing: Administer Luvadaxistat or vehicle orally (p.o.) 60 minutes before the

familiarization phase.
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Chronic Dosing: Administer Luvadaxistat or vehicle p.o. daily for 14 consecutive days,

with the final dose given 60 minutes before the familiarization phase.

Familiarization Phase:

Place two identical objects in opposite corners of the testing arena.

Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

Record the time spent exploring each object. Exploration is defined as the nose pointing

towards the object at a distance of ≤ 2 cm.

Inter-Trial Interval (ITI):

Return the mouse to its home cage for a specified duration (e.g., 4 hours) to induce a

time-dependent memory deficit.[6]

Test Phase:

Return the mouse to the testing arena, where one of the familiar objects has been

replaced with a novel object.

Allow the mouse to explore the objects for 5 minutes.

Record the time spent exploring the familiar and novel objects.

Data Analysis:

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring

familiar object) / (Total time exploring both objects).

A higher DI indicates better recognition memory.

Analyze data using an appropriate statistical test (e.g., t-test or ANOVA).

Attentional Set-Shifting Task (ASST) in PCP-Treated
Rats
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Objective: To assess cognitive flexibility and executive function, domains often impaired in

schizophrenia.

Protocol:

PCP-Induced Cognitive Deficit:

Administer phencyclidine (PCP) to rats sub-chronically (e.g., for 7 days).

Implement a 7-day washout period to allow for the development of a stable cognitive

deficit.[1]

Luvadaxistat Administration:

Acute Dosing: Administer Luvadaxistat or vehicle p.o. before the ASST session.

Chronic Dosing: Administer Luvadaxistat or vehicle p.o. daily for 14 days prior to and

during ASST testing.[1]

Co-administration: Luvadaxistat can be administered concurrently with antipsychotics like

haloperidol to assess synergistic effects.[1]

Apparatus:

Use a testing apparatus that allows for the presentation of different digging media and

odors, with a food reward hidden in one of the options.

Testing Phases: The task consists of a series of discriminations:

Simple Discrimination (SD): Discriminate between two bowls based on a single dimension

(e.g., digging medium).

Compound Discrimination (CD): Introduce a second, irrelevant dimension (e.g., odor).

Intra-dimensional Shift (IDS): The relevant dimension remains the same, but the specific

exemplars are changed.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10471729/
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10471729/
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10471729/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the

relevant one, requiring the rat to shift its attentional set. This is the key measure of

cognitive flexibility.

Reversal (REV): The relevant dimension and exemplars remain the same, but the

previously correct choice is now incorrect.

Data Analysis:

The primary measure is the number of trials to reach a criterion (e.g., 6 consecutive

correct trials) for each phase.

A significant increase in trials to criterion on the EDS phase in the PCP-treated group

compared to controls indicates a cognitive deficit.

A reduction in the number of trials to criterion in the Luvadaxistat-treated group on the

EDS phase indicates an improvement in cognitive flexibility.

In Vivo Long-Term Potentiation (LTP) Measurement
Objective: To assess synaptic plasticity, a cellular correlate of learning and memory.

Protocol:

Luvadaxistat Administration:

Administer Luvadaxistat or vehicle orally to mice.

Acute Dosing: A single dose is administered.

Sub-chronic Dosing: Daily administration for 14 days.[1]

Tissue Preparation:

Five hours after the final dose, sacrifice the mice and rapidly dissect the hippocampi.[1][5]

Prepare transverse hippocampal slices (e.g., 400 µm thick) in ice-cold artificial

cerebrospinal fluid (aCSF).
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Electrophysiological Recording:

Place a hippocampal slice in a recording chamber perfused with aCSF.

Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 stratum radiatum

using a glass micropipette.

Stimulate the Schaffer collateral/commissural pathway with a stimulating electrode.[1]

LTP Induction:

Establish a stable baseline fEPSP recording for at least 20 minutes.

Induce LTP using a theta burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at

100 Hz, with 200 ms between bursts).[1]

Data Analysis:

Record fEPSPs for at least 60 minutes post-TBS.

Measure the slope of the fEPSP and express it as a percentage of the pre-TBS baseline.

Compare the magnitude of potentiation between vehicle- and Luvadaxistat-treated

groups. Chronic Luvadaxistat administration has been shown to enhance NMDAR-

dependent LTP.[1][3]

Conclusion
Luvadaxistat has demonstrated pro-cognitive effects across multiple rodent models,

supporting the therapeutic strategy of DAAO inhibition for treating cognitive deficits. The

provided protocols offer a framework for researchers to investigate the effects of Luvadaxistat
and similar compounds on cognitive function and synaptic plasticity. Notably, chronic

administration appears to be more potent and can induce a leftward shift in the dose-response

curve, suggesting that long-term treatment may lead to enhanced synaptic plasticity.[1][2]

These findings provide a strong rationale for the continued investigation of DAAO inhibitors in

the context of cognitive impairment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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